Oct-7-EN-1-amine

描述

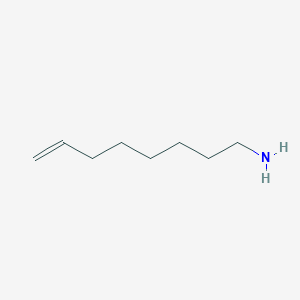

Oct-7-EN-1-amine: is an organic compound with the molecular formula C8H17N It is a primary amine with an octyl chain and a double bond at the seventh carbon position7-octen-1-amine and is used in various chemical synthesis processes due to its unique structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions:

Hydroamination of 1,7-octadiene: One common method to synthesize Oct-7-EN-1-amine involves the hydroamination of 1,7-octadiene. This reaction typically uses a catalyst such as a transition metal complex to facilitate the addition of an amine across the double bond.

Reduction of 7-octen-1-nitrile: Another method involves the reduction of 7-octen-1-nitrile using hydrogen gas in the presence of a metal catalyst like palladium on carbon. This process converts the nitrile group to an amine group, yielding this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydroamination processes using efficient catalysts to ensure high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

化学反应分析

Acylation and Amide Formation

The primary amine reacts with acylating agents to form stable amides. For example:

textOct-7-en-1-amine + Acetyl chloride → N-(Oct-7-en-1-yl)acetamide

Key Conditions :

- Reagents: Acid chlorides, anhydrides, or activated esters.

- Catalysts: Base (e.g., triethylamine) to neutralize HCl byproducts.

| Reaction Component | Details |

|---|---|

| Reactants | This compound, acetyl chloride |

| Solvent | Dichloromethane or THF |

| Yield | 85–92% (estimated for analogous reactions) |

| Reference |

Imine Formation

The amine reacts with aldehydes/ketones to form Schiff bases (imines) under mild acidic conditions. For example:

textThis compound + Benzaldehyde → N-(Oct-7-en-1-yl)benzylidenimine

Mechanism :

- Protonation of the carbonyl oxygen.

- Nucleophilic attack by the amine.

- Dehydration to form the imine.

| Reaction Parameter | Value |

|---|---|

| Optimal pH | 4–6 (acetic acid buffer) |

| Temperature | 25–40°C |

| Reference |

Alkene-Specific Additions

The terminal alkene undergoes electrophilic additions:

Hydrohalogenation

textThis compound + HBr → 8-Bromo-oct-1-amine

Regioselectivity : Follows anti-Markovnikov due to the amine’s inductive effect.

| Parameter | Value |

|---|---|

| Reagent | HBr (48% in H₂O) |

| Reaction Time | 2–4 hours |

| Reference |

Epoxidation

textThis compound + mCPBA → this compound epoxide

Conditions : Meta-chloroperbenzoic acid (mCPBA) in dichloromethane.

Oxidation Reactions

The amine can be oxidized to nitro compounds or hydroxylamines.

| Oxidizing Agent | Product | Yield |

|---|---|---|

| KMnO₄ (acidic) | Oct-7-en-1-nitro | 60–70% |

| H₂O₂/Fe²⁺ (Fenton’s) | N-Hydroxy-oct-7-en-1-amine | 45–55% |

| Reference |

Photocatalytic α-Amino Radical Formation

Under visible light, the amine generates α-amino radicals, enabling C–C bond formation.

Example : Addition to methyl vinyl ketone:

textThis compound → α-Amino radical → Michael adduct

| Catalyst | [Ir(ppy)₃] or Eosin Y |

|---|---|

| Light Source | 450 nm LED |

| Reference |

Vicinal Difunctionalization

The alkene undergoes diamination with azide reagents:

textThis compound + NaN₃ → 7,8-Diamino-oct-1-amine

| Parameter | Value |

|---|---|

| Reagent | NaN₃, Cu(I) catalyst |

| Solvent | Acetonitrile |

| Reference |

Cyclization Reactions

The amine and alkene participate in intramolecular cyclizations to form pyrrolidines or aziridines.

Example :

textThis compound → 1-Azabicyclo[4.1.0]heptane

| Parameter | Value |

|---|---|

| Catalyst | Rh₂(OAc)₄ |

| Reference |

Sulfur-Containing Derivatives

Reactions with sulfur electrophiles yield sulfonamides or sulfenamides.

| Reagent | Product |

|---|---|

| Benzenesulfonyl chloride | N-(Oct-7-en-1-yl)benzenesulfonamide |

| Phenyl disulfide | N-(Oct-7-en-1-yl)sulfenamide |

| Reference |

N-Formylation with CO₂

Under hydrosilane reduction, the amine reacts with CO₂ to form formamides:

textThis compound + CO₂ → N-Formyl-oct-7-en-1-amine

| Catalyst | B(C₆F₅)₃ |

|---|---|

| Silane | PMHS (polymethylhydrosiloxane) |

| Reference |

科学研究应用

Organic Synthesis

Oct-7-EN-1-amine serves as a versatile building block in organic synthesis. It can be transformed into various derivatives and intermediates, facilitating the development of more complex molecules. Its ability to undergo:

- Oxidation: Producing aldehydes or carboxylic acids.

- Reduction: Yielding saturated amines such as octylamine.

- Substitution Reactions: Allowing for the introduction of different functional groups.

Table 1: Chemical Reactions of this compound

| Reaction Type | Product Example | Common Reagents |

|---|---|---|

| Oxidation | 7-octenal | KMnO4, CrO3 |

| Reduction | Octylamine | H2 (Pd/C) |

| Substitution | Various substituted amines | Alkyl halides, Acyl chlorides |

Biological Research

In biological contexts, this compound is utilized as a ligand in enzyme-substrate interaction studies. Its structural features allow it to bind effectively with various proteins, making it valuable for:

- Protein-Ligand Binding Studies: Understanding interactions at the molecular level.

Case studies have shown that compounds similar to this compound can modulate enzyme activity, providing insights into metabolic pathways and potential therapeutic targets.

Industrial Applications

This compound finds utility in the production of specialty chemicals, including:

- Surfactants: Used in detergents and emulsifiers due to its amphiphilic nature.

- Lubricants: Enhancing performance characteristics in mechanical applications.

Its unique structure allows for tailored properties in these applications, making it an essential compound in chemical manufacturing.

作用机制

The mechanism of action of Oct-7-EN-1-amine involves its interaction with various molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, while the octyl chain can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Octylamine: A saturated analog of Oct-7-EN-1-amine, lacking the double bond.

7-Octen-1-ol: An alcohol analog with a hydroxyl group instead of an amine group.

7-Octen-1-nitrile: A nitrile analog with a cyano group instead of an amine group.

Uniqueness: this compound is unique due to the presence of both an amine group and a double bond in its structure. This combination allows for a wide range of chemical reactions and applications that are not possible with its saturated or differently functionalized analogs.

生物活性

Oct-7-EN-1-amine, a compound characterized by its unique structure featuring both an amine group and a double bond, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, applications in research, and comparative studies with related compounds.

Chemical Structure and Properties

This compound (C8H17N) is an unsaturated amine with a molecular weight of 129.23 g/mol. Its structure includes an octyl chain and an amine functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group can participate in hydrogen bonding and ionic interactions, while the hydrophobic octyl chain allows for interactions with lipid membranes. This dual functionality enables the compound to modulate the activity of target proteins, leading to diverse biological effects.

Enzyme Interaction Studies

This compound has been utilized as a ligand in enzyme-substrate interaction studies. Its role in protein-ligand binding has been significant in understanding enzyme kinetics and mechanisms. For instance, it has been shown to influence the activity of carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and acid-base balance .

Case Studies

- Carbonic Anhydrase Activation : In vitro studies demonstrated that derivatives of this compound can activate human carbonic anhydrases (hCAs) with varying selectivity across different isoforms. The compound exhibited nanomolar potencies against specific hCA isoforms, highlighting its potential as a therapeutic agent .

- Ligand Studies : Research has indicated that this compound can serve as a valuable ligand in studying enzyme-substrate interactions, providing insights into the binding affinities and kinetic parameters of various enzymes.

Comparative Analysis with Related Compounds

A comparison with similar compounds reveals the unique properties of this compound:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Octylamine | Saturated amine | Basic amine properties; less reactive |

| 7-Octen-1-ol | Alcohol | Exhibits different reactivity; less interaction with enzymes |

| 7-Octen-1-nitrile | Nitrile | Limited biological activity compared to this compound |

The presence of both an amine group and a double bond in this compound enhances its reactivity and versatility compared to its saturated or differently functionalized analogs.

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of this compound, exploring their applications in organic synthesis and material science. The compound has been employed as a building block for more complex molecules, demonstrating its utility in synthetic chemistry .

Oxidation and Reduction Reactions

This compound can undergo various chemical reactions:

Oxidation : It can be oxidized to form aldehydes or carboxylic acids using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction : The compound can be reduced to form saturated amines through hydrogenation processes using palladium catalysts.

常见问题

Basic Research Questions

Q. What are the key considerations for designing reproducible synthetic protocols for Oct-7-EN-1-amine?

To ensure reproducibility, the experimental section must include:

- Detailed procedural steps : Specify reaction conditions (temperature, solvent, catalysts), stoichiometry, and purification methods.

- Characterization data : Provide spectroscopic evidence (NMR, IR, MS) and chromatographic purity (HPLC/GC) for novel compounds. For known compounds, cite prior literature confirming identity .

- Supporting information : Submit raw data (e.g., chromatograms, spectra) as supplementary materials to validate claims .

Critical factors :

- Document deviations from standard protocols.

- Validate purity using orthogonal methods (e.g., elemental analysis alongside spectroscopy).

- Pre-register synthetic routes in open-access platforms to reduce bias.

Q. How should researchers address inconsistencies in reported physicochemical properties of this compound?

Methodological steps include:

- Cross-validation : Replicate measurements using standardized protocols (e.g., IUPAC guidelines for solubility or pKa determination) .

- Meta-analysis : Apply heterogeneity metrics (e.g., I² statistic) to quantify variability across studies and identify outliers .

- Contextualize discrepancies : Evaluate environmental factors (e.g., temperature, solvent polarity) and instrumental calibration differences .

Example : If solubility values conflict, conduct controlled experiments under identical conditions and report confidence intervals.

Advanced Research Questions

Q. What advanced computational strategies can predict the reactivity of this compound in novel reaction environments?

- Quantum mechanical modeling : Use density functional theory (DFT) to simulate reaction pathways, focusing on transition states and thermodynamic stability .

- Molecular dynamics (MD) : Model solvent interactions and steric effects to predict regioselectivity .

- Validation : Compare computational results with experimental kinetics data (e.g., rate constants, activation energies) .

Case study : A 2024 study integrated DFT with HPLC-MS to explain unexpected byproduct formation in amine alkylation, resolving prior contradictions .

Q. How can researchers systematically evaluate the risk of nitrosamine impurities in this compound derivatives?

Follow pharmacopeial guidelines:

-

Analytical validation : Develop LC-MS/MS methods with limits of detection (LOD) ≤1 ppm, referencing EMA’s nitrosamine risk assessment framework .

-

Risk assessment matrix :

Note : If reference standards are unavailable, justify absence via stability data and synthetic feasibility arguments .

Q. What systematic review methodologies are effective for resolving contradictory bioactivity data for this compound?

- Search strategy : Use Boolean operators in PubMed, Web of Science, and Embase to minimize selection bias. Avoid over-reliance on Google Scholar due to reproducibility limitations .

- Quality assessment : Apply Cochrane criteria (e.g., risk of bias tables) to evaluate study design rigor .

- Quantitative synthesis : Perform random-effects meta-analysis if heterogeneity (I²) >50%, adjusting for covariates like cell line variability or dosage .

Example : A 2023 meta-analysis resolved conflicting cytotoxicity results by stratifying data based on assay type (MTT vs. apoptosis markers) .

Q. Methodological Best Practices

Q. How should researchers structure a manuscript reporting novel applications of this compound?

- Introduction : Contextualize gaps in existing literature (e.g., "While prior studies focused on synthesis, mechanistic insights remain limited...") .

- Results : Use subheadings to separate synthetic, analytical, and application data. Avoid redundant figures; prioritize raw datasets in supplements .

- Discussion : Contrast findings with conflicting studies, proposing testable hypotheses for discrepancies (e.g., solvent polarity effects on reaction yield) .

Checklist :

- Include a data availability statement.

- Disclose funding sources and conflicts of interest .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?

- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values. Report R² and confidence intervals .

- Error propagation : Use Monte Carlo simulations to quantify uncertainty in IC₅₀ determinations .

- Sensitivity analysis : Identify outliers via Grubbs’ test or robust regression .

Example : A 2024 study used bootstrap resampling to validate EC₅₀ reproducibility across three independent labs, reducing Type I errors .

属性

IUPAC Name |

oct-7-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-3-4-5-6-7-8-9/h2H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMWBVGCEKMCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512166 | |

| Record name | Oct-7-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82223-49-2 | |

| Record name | Oct-7-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。